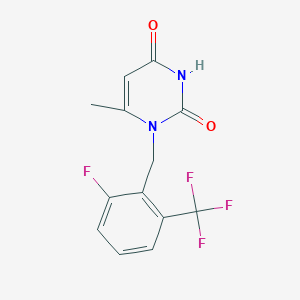

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Descripción

CAS Number and Database Identifiers

The compound is uniquely identified by the following registry codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 830346-47-9 | |

| PubChem CID | 22037866 | |

| ChemSpider ID | 10779972 | |

| ChEMBL ID | CHEMBL468551 |

These identifiers facilitate cross-referencing across chemical databases, ensuring accurate data retrieval in research contexts.

InChI and SMILES Representations

The compound’s structure is encoded in standardized formats for computational use:

- InChI :

InChI=1S/C13H10F4N2O2/c1-7-5-11(20)18-12(21)19(7)6-8-9(13(15,16)17)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,18,20,21) - InChIKey :

IJRKKZXPXBTHER-UHFFFAOYSA-N - SMILES :

CC1=CC(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F

These representations enable precise structural comparisons and virtual screening in drug discovery workflows.

Propiedades

IUPAC Name |

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2O2/c1-7-5-11(20)18-12(21)19(7)6-8-9(13(15,16)17)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRKKZXPXBTHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621905 | |

| Record name | 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830346-47-9 | |

| Record name | 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830346-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Fluoro-6-(trifluoromethyl)phenyl)methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74U83WSC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Overview

The most straightforward and commonly reported method for synthesizing 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves the nucleophilic substitution of 6-methyluracil with 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene under basic conditions.

Reaction Conditions and Procedure

- Starting Materials:

- 6-Methyluracil (nucleophile)

- 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (electrophile)

- Catalysts and Reagents:

- Potassium carbonate (base)

- Tetra-(n-butyl)ammonium iodide (phase transfer catalyst)

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature and Time: 70 °C for 18 hours

Process Description

- Dissolve 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene in DMF.

- Add 1.2 equivalents of 6-methyluracil, 1.8 equivalents of potassium carbonate, and 0.1 equivalent of tetra-(n-butyl)ammonium iodide.

- Heat the mixture at 70 °C for 18 hours to allow nucleophilic substitution to occur.

- After completion, concentrate the reaction mixture to dryness.

- Wash the residue with a mixture of dichloromethane and 1N aqueous hydrochloric acid to remove impurities.

- Separate the organic phase and wash successively with saturated sodium bicarbonate solution and brine.

- Dry over sodium sulfate and evaporate solvent to yield the target compound.

Yield and Purity

- The yield reported is approximately 89%.

- The product is obtained as a polysubstituted pyrimidine derivative with high purity after workup.

| Parameter | Details |

|---|---|

| Starting Material Ratio | 1 equiv electrophile: 1.2 equiv nucleophile |

| Base | Potassium carbonate (1.8 equiv) |

| Catalyst | Tetra-(n-butyl)ammonium iodide (0.1 equiv) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 70 °C |

| Reaction Time | 18 hours |

| Yield | 89% |

This method is efficient and suitable for laboratory-scale synthesis, providing a direct route to the target compound with minimal steps.

Multi-Step Synthesis via Carbamate Intermediate and Urea Derivative

Overview

An alternative, more elaborate synthetic route involves the preparation of a key intermediate, tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl) carbamate, followed by conversion to 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea, which can then be further transformed into the target pyrimidine derivative.

Step 1: Formation of Carbamate Intermediate

- Starting Material: 2-Fluoro-6-(trifluoromethyl)benzonitrile

- Reagents:

- Di-tert-butyl dicarbonate (Boc2O)

- Sodium borohydride (reducing agent)

- Nickel chloride hexahydrate (catalyst)

- Solvent: Methanol

- Conditions:

- Cooling to 0 °C initially, maintaining below 15 °C during sodium borohydride addition

- Reaction overnight at 10-15 °C

Step 2: Conversion to Urea Derivative

- The carbamate intermediate is reacted with urea in concentrated hydrochloric acid solution.

- The mixture is refluxed for 10 hours, followed by crystallization and purification steps.

Yields and Characterization

- Carbamate intermediate yield: 98.4%

- Urea derivative yield: 91.3% (overall two-step yield ~89%)

- Purification involves crystallization from ethyl acetate and vacuum drying.

Nuclear Magnetic Resonance (NMR) Data

- Carbamate intermediate (tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl) carbamate):

- 1H NMR (400 MHz, DMSO-d6): δ 7.57–7.48 (m, 3H), 7.12 (t, 1H), 4.30 (d, 2H), 1.37 (s, 9H)

- Urea derivative:

- 1H NMR (398 MHz, DMSO-d6): δ 7.57–7.54 (m, 3H), 6.15 (t, 1H), 5.46 (s, 2H), 4.35 (d, 2H)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | NiCl2·6H2O, NaBH4, Boc2O, MeOH, 0-15 °C | 98.4 | High yield, mild conditions |

| Urea derivative formation | Urea, HCl, reflux 10 h | 91.3 | Crystallization purification |

| Overall yield | Two-step process | ~89 | Efficient multi-step synthesis |

This method is advantageous for large-scale synthesis due to high yields and well-defined intermediates, allowing for better control over purity and structural confirmation.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Solvent | Temperature/Time | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 6-Methyluracil + 2-(bromomethyl)fluoro-trifluoromethylbenzene | K2CO3, TBAI | DMF | 70 °C, 18 h | 89 | Simple, direct, high yield |

| Multi-Step via Carbamate & Urea | Reduction of benzonitrile to carbamate, then reaction with urea | NiCl2·6H2O, NaBH4, Boc2O, Urea, HCl | MeOH, aqueous HCl | 0-15 °C (step 1), reflux 10 h (step 2) | ~89 | High yield, scalable, pure intermediates |

| Post-Synthetic Functionalization | Iodination of pyrimidine ring | Iodine monochloride | Methanol | Heating | Not specified | Enables derivative synthesis |

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs differ in substituents on the benzyl group or pyrimidine ring:

Key Observations :

- The trifluoromethyl (CF3) group enhances lipophilicity and metabolic stability, critical for antimicrobial activity .

- Halogenation (e.g., Br at C5) introduces steric bulk, affecting reactivity and downstream modifications .

- Alkylaminomethyl groups (e.g., diethylaminomethyl at C5) improve solubility and bioactivity in anti-inflammatory applications .

Key Observations :

Key Observations :

Physicochemical Properties

- Crystal Structure : The target compound adopts a planar pyrimidine ring with the benzyl group orthogonal to the ring, stabilized by C–H···O hydrogen bonds .

- Solubility: Lower aqueous solubility (due to CF3 and benzyl groups) compared to diethylaminomethyl derivatives .

- Thermal Stability : Decomposes above 250°C, typical for halogenated pyrimidines .

Actividad Biológica

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C13H10F4N2O2

- Molecular Weight : 302.22 g/mol

- CAS Number : 830346-47-9

- Chemical Structure : The compound features a pyrimidine core substituted with a trifluoromethylbenzyl group and a methyl group at the 6-position.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance activity against specific bacterial strains, including Mycobacterium tuberculosis. The compound's structural analogs have demonstrated varying degrees of inhibition against key enzymes involved in bacterial metabolism, such as thymidine monophosphate kinase (TMPK) .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

- Inhibition of Mycobacterium tuberculosis :

- Cancer Cell Line Studies :

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer:

The synthesis typically involves two key steps: (1) forming the pyrimidine-2,4-dione core and (2) introducing the benzyl substituent via alkylation.

- Core Formation : The pyrimidine-dione scaffold can be synthesized by condensing urea with a β-keto ester derivative. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with urea in ethanol under reflux, catalyzed by sodium ethoxide, to yield 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione .

- Alkylation : The benzyl group (2-fluoro-6-(trifluoromethyl)benzyl) is introduced by reacting the core with 2-fluoro-6-(trifluoromethyl)benzyl chloride. This step is typically performed in DMF or acetonitrile using potassium carbonate as a base at 60–80°C for 6–12 hours .

Advanced: How can reaction conditions be optimized for the alkylation step to improve yield and purity?

Methodological Answer:

Optimization focuses on solvent choice, base selection, and temperature control:

- Solvent : Polar aprotic solvents like DMF enhance reactivity but may require careful purification to avoid byproducts. Acetonitrile is preferred for easier post-reaction workup .

- Base : Potassium carbonate is effective for deprotonating the pyrimidine-dione NH group. Catalytic amounts of KI can accelerate the reaction via a phase-transfer mechanism .

- Temperature : Maintaining 60–80°C balances reaction rate and selectivity. Higher temperatures (>90°C) risk decomposition of the trifluoromethyl group .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to track progress .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substitution patterns. Key signals include the benzyl methylene (δ 4.8–5.2 ppm) and pyrimidine-dione NH (δ 10–12 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, 25-min cycle, acetonitrile/water gradient) assesses purity. Retention times are calibrated against known standards .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight, with expected [M+H]⁺ peaks .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluoro vs. methyl groups) and evaluate activity across assays. For example, replacing the 6-methyl group with a thiazole moiety (as in related compounds) can enhance antimicrobial activity .

- Assay Standardization : Ensure consistent protocols (e.g., MIC for antimicrobial testing, COX-2 inhibition for anti-inflammatory studies). Discrepancies may arise from variations in bacterial strains or enzyme sources .

- Crystallographic Analysis : X-ray diffraction (e.g., as in ) identifies hydrogen-bonding interactions that influence target binding.

Basic: What biological targets or pathways are commonly associated with this compound?

Methodological Answer:

- Antimicrobial Targets : The compound’s pyrimidine-dione scaffold inhibits bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes. Substitutions (e.g., trifluoromethyl) enhance membrane penetration .

- Anti-Inflammatory Pathways : Fluorinated benzyl groups may modulate NF-κB or COX-2 activity, though mechanistic studies require kinase assays or gene expression profiling .

Advanced: How to design crystallography experiments to study hydrogen-bonding interactions in this compound?

Methodological Answer:

- Crystal Growth : Recrystallize from water or ethanol/water mixtures to obtain single crystals. Slow evaporation at 4°C promotes ordered lattice formation .

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) at 100–150 K. Monitor for N—H⋯O and O—H⋯O interactions, which stabilize dimeric structures .

- Refinement : Apply riding models for H atoms and analyze intermolecular distances (e.g., O⋯H < 2.5 Å indicates strong hydrogen bonds) .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the trifluoromethyl group .

- pH Sensitivity : Avoid strongly basic conditions (pH > 10), which degrade the pyrimidine-dione ring. Buffered solutions (pH 6–8) are optimal for biological assays .

Advanced: How to synthesize analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 2-fluoro group with a chlorine or methoxy group to modulate lipophilicity (clogP calculations via ChemDraw) .

- Prodrug Design : Introduce ester or amide prodrug moieties at the NH position to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid validate release kinetics .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers due to fluorine content .

Advanced: How to evaluate the compound’s potential for off-target effects in kinase assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.